molecular formula C20H28O4 B12670340 (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate CAS No. 93962-78-8

(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate

Cat. No.: B12670340
CAS No.: 93962-78-8
M. Wt: 332.4 g/mol
InChI Key: CGPNCWMQLDKAML-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is a chemical compound with the molecular formula C20H28O4 and a molecular weight of 332.43392 g/mol . This compound is known for its unique structure, which includes an octahydro-4,7-methanoindene core with bis(methylene) dicrotonate groups attached. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate typically involves the reaction of octahydro-4,7-methanoindene with methylene dicrotonate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) diacetate
  • (Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dibenzoate

Uniqueness

(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate is unique due to its specific structure and the presence of dicrotonate groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

93962-78-8

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

[3-[[(E)-but-2-enoyl]oxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl (E)-but-2-enoate

InChI

InChI=1S/C20H28O4/c1-3-5-18(21)23-11-15-10-16-13-7-8-14(9-13)20(16)17(15)12-24-19(22)6-4-2/h3-6,13-17,20H,7-12H2,1-2H3/b5-3+,6-4+

InChI Key

CGPNCWMQLDKAML-GGWOSOGESA-N

Isomeric SMILES

C/C=C/C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)/C=C/C

Canonical SMILES

CC=CC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.